[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Description
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate, also known as this compound, is a useful research compound. Its molecular formula is C41H79O13P and its molecular weight is 811 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylinositols - Glycosylphosphatidylinositols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate is a complex phospholipid compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₄₁H₇₉O₁₃P, and it features a unique structure that includes a hexadecanoyloxy group and a phosphoryl group attached to a cyclohexane derivative. The presence of multiple hydroxyl groups suggests potential interactions with various biological molecules.
The compound operates primarily through the following mechanisms:
- Signal Transduction : It is believed to play a role in cell signaling pathways by acting as a substrate for phospholipase C enzymes. This interaction leads to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3), which are crucial for activating protein kinase C and mobilizing calcium ions from intracellular stores .
- Cell Membrane Dynamics : As a phospholipid derivative, it contributes to membrane fluidity and integrity, influencing cellular processes such as endocytosis and exocytosis.
Cellular Effects
Research indicates that this compound can modulate various cellular functions:
- Gene Expression : It has been shown to influence the expression of genes involved in inflammation and immune responses.
- Cell Proliferation : Studies suggest that it may promote or inhibit cell growth depending on the cellular context and concentration .
Enzymatic Interactions
The compound interacts with several enzymes:
- Glycerol-3-phosphate acyltransferase : This enzyme catalyzes the transfer of acyl groups to glycerol-3-phosphate, forming lysophosphatidic acid (LPA), which is involved in cell signaling .
- Acyl-CoA thioesterase : Hydrolyzes long-chain acyl thioesters, playing a role in lipid metabolism .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound. Results indicated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways.
Effects on Cancer Cells
Another case study focused on its effects on cancer cell lines. The compound demonstrated cytotoxic effects against various cancer cells while sparing normal cells. The underlying mechanism involved apoptosis induction through mitochondrial pathways .
Data Summary Table
Properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38-,39+,40+,41?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKXRINTKQBRQ-JGFNFWMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79O13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935572 | |
Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156925-83-6 | |
Record name | 2-O-(1,2-O-Dipalmitoyl-sn-glycero-3-phospho)inositol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156925836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dihexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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